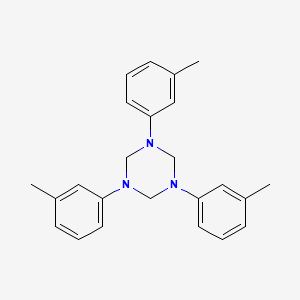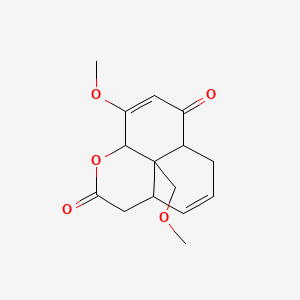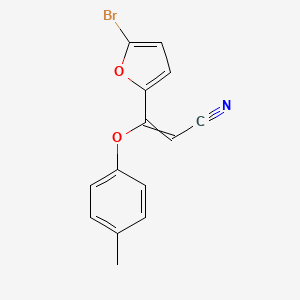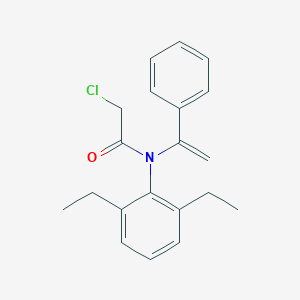![molecular formula C13H16O B14333230 6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one CAS No. 106298-95-7](/img/structure/B14333230.png)
6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one is an organic compound with a unique structure that combines elements of both aromatic and aliphatic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing catalysts and specific reaction conditions to increase yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or alkanes.
Substitution: This can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism by which 6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
- 9-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
Uniqueness
6-Methyl-7,8,9,10-tetrahydrobenzo8annulen-5(6H)-one is unique due to its specific structural features, which combine elements of both aromatic and aliphatic chemistry
Eigenschaften
CAS-Nummer |
106298-95-7 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
6-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-10-6-2-3-7-11-8-4-5-9-12(11)13(10)14/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
FYIACOSNZGTTIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)




![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)




![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
![potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14333218.png)

![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl (naphthalen-1-yl)acetate](/img/structure/B14333236.png)
